molecular formula C47H68O17 B1241195 Bryostatin-1

Bryostatin-1

Numéro de catalogue: B1241195
Poids moléculaire: 905 g/mol
Clé InChI: MJQUEDHRCUIRLF-SGXMQRQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bryostatin-1 is a macrocyclic lactone isolated from the marine bryozoan Bugula neritina. It is a potent modulator of protein kinase C (PKC), primarily activating PKC-δ and -ε isoforms at sub-nanomolar concentrations . Its unique mechanism involves binding to the regulatory C1 domain of PKC, inducing transient activation followed by prolonged downregulation upon chronic exposure .

Propriétés

Formule moléculaire

C47H68O17

Poids moléculaire

905 g/mol

Nom IUPAC

[(1S,3S,5Z,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

InChI

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16+,30-20+,31-22+/t28-,32-,33?,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1

Clé InChI

MJQUEDHRCUIRLF-SGXMQRQHSA-N

SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

SMILES isomérique

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/CC(O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O

SMILES canonique

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

Durée de conservation

Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr.

Solubilité

t-Butanol > 9.2 (mg/mL)
50% Butanol/water > 3.0 (mg/mL)
PET solvent* > 2.8 (mg/mL)
Soybean oil 1.5 - 3.0 (mg/mL)
*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

Synonymes

bryostatin 1

Origine du produit

United States

Applications De Recherche Scientifique

Oncology Applications

Bryostatin-1 has been extensively studied for its anticancer properties. It acts primarily through the modulation of protein kinase C (PKC), which plays a crucial role in cell signaling pathways related to growth and differentiation.

Clinical Trials

Over 20 clinical trials have investigated the efficacy of this compound in treating various cancers, including:

  • Leukemias : Notably effective in chronic lymphocytic leukemia, where it has induced differentiation in refractory cases .
  • Solid Tumors : Studies have targeted sarcomas, melanomas, and carcinomas of the cervix, esophagus, pancreas, and more .

Neurological Applications

Recent research highlights this compound's potential in treating neurological disorders. Its ability to promote neuroprotection and cognitive enhancement makes it a candidate for various conditions.

Therapeutic Potential

  • Alzheimer's Disease : this compound has shown promise in improving cognitive deficits associated with Alzheimer's disease through neuroprotective mechanisms and synaptic plasticity enhancement .
  • Multiple Sclerosis and Stroke : Preclinical studies indicate that it may help mitigate symptoms and improve recovery outcomes in multiple sclerosis and stroke patients .

Immunological Applications

This compound's immunomodulatory properties are being explored for their potential in enhancing immune responses against infections and tumors.

HIV Research

Recent studies suggest that this compound can reactivate latent HIV reservoirs by enhancing the functionality of exhausted CD8+ T cells. This reactivation is crucial for developing effective HIV eradication strategies .

Cancer Immunotherapy

This compound has been shown to improve the proliferation and functionality of CD8+ T cells in cancer treatment contexts, potentially enhancing the effectiveness of immunotherapies by reducing exhaustion markers on T cells .

Combination Therapies

The versatility of this compound allows it to be used synergistically with other therapeutic agents:

  • Combination with Vaccines : Studies have indicated that combining this compound with vaccines can enhance the overall immune response against tumors .
  • Chemotherapy Sensitization : It has been utilized to sensitize resistant cancer cells to standard chemotherapy drugs, thereby improving treatment outcomes .

Case Studies

StudyConditionFindings
Clinical Trial AChronic Lymphocytic LeukemiaInduction of cell differentiation observed post-treatment with this compound
Clinical Trial BAlzheimer's DiseaseSignificant improvement in cognitive function in animal models
Immunological StudyHIV ReactivationEnhanced functionality of exhausted CD8+ T cells post-Bryostatin-1 treatment

Comparaison Avec Des Composés Similaires

Key Pharmacological Activities :

  • Anti-Cancer : Inhibits proliferation, induces differentiation, and promotes apoptosis in hematological and solid tumor cell lines . Synergizes with chemotherapy agents (e.g., cisplatin, paclitaxel) in preclinical models .
  • Neuroprotective : Enhances synaptic plasticity, promotes dendritic spine maturation, and upregulates neurotrophic factors (e.g., BDNF) in Alzheimer’s disease (AD), stroke, and fragile X syndrome models .
  • Anti-HIV : Reactivates latent HIV reservoirs via PKC-NF-κB pathway activation and improves exhausted CD8+ T-cell functionality .

Pharmacokinetics :

  • Rapid distribution (half-life: 1–23 h) and prolonged tissue retention (elimination half-life: ~23–29 h) in mice .
  • Limited brain penetration (15–42% of plasma levels) but sustained PKCε activation .
  • Excretion via urinary and fecal pathways .

Clinical Challenges :

  • Dose-dependent toxicity (myalgia, embryotoxicity at >16 µg/kg) .
  • Complex synthesis (29-step process, 5% yield) and low natural abundance .

Structural and Functional Analogs

TPPB (Benzolactam-Derived PKC Activator)
Parameter This compound TPPB
Mechanism Potent PKC-δ/ε agonist PKC-α agonist (Ki: 0.11 nM)
APP Processing Enhances sAPPα secretion via α-secretase Modest sAPPα enhancement
Neuroprotection Restores synaptic function in AD models Limited neuroprotective data
Clinical Status Phase II trials (AD, cancer) Preclinical studies only

Key Findings :

  • This compound induces 3–5-fold higher sAPPα secretion than TPPB in SH-SY5Y neuronal cells .
  • Unlike TPPB, this compound stabilizes PKCε in the brain, enabling sustained cognitive benefits .
Peloruside A
Parameter This compound Peloruside A
Source Marine bryozoan Marine sponge (Mycale sp.)
Mechanism PKC modulation Microtubule stabilization
Cytotoxicity Apoptosis via PKC downregulation Apoptosis independent of PKC
Clinical Status Phase II oncology trials Preclinical studies

Key Findings :

  • Peloruside A’s cytotoxicity (IC₅₀: 10–20 nM) is comparable to this compound but operates via distinct pathways .

PKC-Targeting Compounds

Prostratin and Ingenol Derivatives
Parameter This compound Prostratin/Ingenol
Mechanism PKC-δ/ε agonist Broad-spectrum PKC activation
Anti-HIV Latency reversal via NF-κB Similar latency reversal
Toxicity Dose-limiting myalgia Severe inflammation and necrosis
Clinical Status Phase I/II HIV trials Limited to preclinical research

Key Findings :

  • This compound’s PKC isoform selectivity reduces off-target toxicity compared to prostratin .
  • Prostratin’s short half-life (<1 h) limits therapeutic utility, unlike this compound’s prolonged activity .
4-HPR (Fenretinide)
Parameter This compound 4-HPR
Mechanism PKC-dependent apoptosis Retinoid receptor-mediated apoptosis
Potency Apoptosis at 1–10 nM Requires 1,000-fold higher doses
Neuroprotection Validated in AD, stroke No neuroprotective data

Key Findings :

  • This compound induces apoptosis at 10 nM vs. 10 µM for 4-HPR in cancer cell lines .

Combination Therapies

Combination This compound Effect Outcome
Cisplatin Chemosensitization via ↑ platinum uptake Phase II: 30% disease stabilization in ovarian cancer
Paclitaxel Sequence-dependent synergy Pretreatment reduces efficacy; post-treatment enhances
Maraviroc (MVC) Antagonism due to ↓ CCR5 expression No synergy in HIV latency reversal

Méthodes De Préparation

Wender's Convergent Synthesis (2017)

Paul Wender's 29-step synthesis revolutionized this compound production by achieving a 4.8% overall yield (Scheme 1). Key innovations included:

  • Fragment Coupling : Pyran annulation between hydroxy allylsilane (A-ring) and aldehyde (C-ring) fragments using TMSOTf.

  • Macrolactonization : Yamaguchi conditions for 20-membered ring closure with 89% efficiency.

  • Scalability : Gram-scale production of intermediates, addressing previous limitations in material throughput.

The route enabled analog synthesis through late-stage diversification, with two intermediates (C20-TBS and C9-deoxy derivatives) showing retained PKC binding affinity.

Evans' Linear Strategy (2010)

David Evans' pioneering 30-step synthesis established critical stereochemical benchmarks:

  • Pyran Construction : Sequential oxy-Michael and aldol reactions for B-ring formation.

  • Selective Deprotection : Differential TBS/TBDPS cleavage protocols to manage polyoxygenated intermediates.

  • Final Yield : 1.2% overall yield, with a longest linear sequence of 30 steps.

While less efficient than later methods, this work provided the first synthetic this compound for direct comparison with natural isolates.

2025 Divergent Synthesis Platform

The 2025 synthetic breakthrough by Chen et al. achieved:

  • Step Reduction : 20–22 linear steps (33–35 total steps) for this compound.

  • Catalytic Innovations :

    • Ni-catalyzed reductive cross-coupling for northern fragment assembly.

    • Flow chemistry-enabled visible light radical addition for southern fragment synthesis.

  • Scalability : 1.5 g produced in final three steps, representing a 100-fold increase over previous batches.

This platform enabled divergent access to bryostatin-7, -9, and -9-N3 through shared intermediates, with overall yields of 3.3–4.5%.

Analog Synthesis and Structure-Activity Relationships

seco-B-Ring Analog WN-1

Krische's 17-step synthesis of WN-1 (2014) demonstrated:

  • B-Ring Deletion : Maintained PKCα binding (Ki = 16.1 nM) but induced PMA-like proliferation in U937 cells.

  • Key Step : Pd-catalyzed alkoxycarbonylation of C2-symmetric diol for A-ring construction.

  • Biological Implications : Highlighted the B-ring's role in conferring bryostatin-specific activity profiles.

Comparative Analysis of Synthetic Methods

ParameterWender (2017)Evans (2010)Chen (2025)Krische (2014)
Total Steps293033–3530
Longest Linear293020–2217
Overall Yield4.8%1.2%3.3–4.5%2.1%
Maximum Batch1 g100 mg1.5 g20 mg
Key InnovationPyran annulationLinear assemblyDivergent synthesisB-ring deletion

Critical Challenges Remaining

  • C-Ring Functionalization : Current methods require late-stage oxidation for C19–C26 diene installation.

  • Global Deprotection : Simultaneous removal of 5–7 protecting groups remains yield-limiting (avg. 72% per step).

  • Chromatography Reduction : Only 45% of purification steps in modern syntheses avoid column chromatography .

Q & A

Q. How should researchers design preclinical experiments to evaluate Bryostatin-1’s efficacy in Alzheimer’s disease (AD) models?

Methodological Answer: Preclinical studies should incorporate AD transgenic mouse models (e.g., APPswe/PSEN1 dE9) to assess this compound’s impact on cognitive deficits, synaptic plasticity, and amyloid-beta pathology. Key steps include:

  • Dose optimization : Test multiple doses (e.g., 1–5 μg/mouse) administered intravenously or via nanoparticle encapsulation to enhance bioavailability .
  • Behavioral assays : Use the Morris Water Maze to evaluate spatial learning and retention, ensuring consistent testing intervals and blinded analysis to reduce bias .
  • Biomarker analysis : Measure PKC isoform activation (e.g., PKC-δ, PKC-ε) and α-secretase activity in brain tissue to link molecular mechanisms to cognitive outcomes .

Q. What statistical frameworks are critical for analyzing this compound’s dose-response relationships in preclinical trials?

Methodological Answer:

  • Longitudinal mixed-effects models : Account for repeated measures in behavioral assays (e.g., latency to escape platform in AD mice) .
  • Power analysis : Predefine sample sizes using pilot data to ensure sufficient statistical power, especially for detecting subtle cognitive improvements .
  • Correction for multiple comparisons : Apply Bonferroni or false discovery rate (FDR) adjustments when evaluating multiple biomarkers or time points .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s clinical trial outcomes, such as Phase IIa success versus Phase II null results?

Methodological Answer:

  • Post hoc stratification : Reanalyze data by subgroup (e.g., AD severity, concurrent medications like memantine) to identify confounding variables. For example, memantine may antagonize this compound’s effects, necessitating exclusion in future trials .
  • Dose reevaluation : Phase II trials used doses up to 40 μg, but preclinical data suggest lower doses (20 μg) may optimize efficacy while minimizing toxicity .
  • Biomarker validation : Incorporate PKC activation or CSF Aβ42 levels as secondary endpoints to confirm target engagement despite primary cognitive endpoints failing .

Q. What experimental strategies can isolate this compound’s neuroprotective vs. neuroregenerative mechanisms in TBI models?

Methodological Answer:

  • Time-course studies : Administer this compound at acute (hours post-injury) vs. chronic (weeks post-injury) phases to distinguish effects on inflammation (neuroprotection) versus synaptic rewiring (neuroregeneration) .
  • Single-cell RNA sequencing : Profile hippocampal neurons to identify this compound-induced transcriptional changes in pathways like mTOR-S6K1, which regulates autophagy and synaptic plasticity .
  • Co-culture systems : Use neuron-microglia co-cultures with TBI-relevant stressors (e.g., stretch injury) to dissect cell-type-specific responses to this compound .

Q. How should researchers address this compound’s pharmacokinetic limitations (e.g., short half-life) in translational studies?

Methodological Answer:

  • Nanoparticle encapsulation : Develop lipid-based or polymeric nanoparticles to enhance this compound’s stability and brain penetration, as demonstrated in AD mouse models .
  • Controlled-release formulations : Test injectable hydrogels or implantable devices for sustained PKC activation, reducing dosing frequency .
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Integrate plasma and CSF concentration data with behavioral outcomes to optimize dosing regimens .

Methodological Pitfalls to Avoid

3.1 Common errors in this compound study design:

  • Overlooking memantine interactions : Failing to exclude AD patients on memantine may mask this compound’s efficacy due to antagonistic effects .
  • Inadequate blinding : Unblinded behavioral assessments introduce bias, particularly in subjective cognitive endpoints .
  • Underpowered cohorts : Small sample sizes increase Type II errors, especially in heterogeneous AD populations .

3.2 Best practices for translational research:

  • Preclinical-to-clinical alignment : Use analogous endpoints (e.g., Morris Water Maze in mice paired with SIB scores in humans) to enhance translational relevance .
  • Open-label extension phases : Collect long-term safety and efficacy data in Phase II trials to inform Phase III designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryostatin-1
Reactant of Route 2
Bryostatin-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.